6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870127
InChI: InChI=1S/C8H10N2.ClH/c9-7-3-4-8-6(7)2-1-5-10-8;/h1-2,5,7H,3-4,9H2;1H
SMILES:
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride

CAS No.:

Cat. No.: VC15870127

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride -

Specification

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;hydrochloride
Standard InChI InChI=1S/C8H10N2.ClH/c9-7-3-4-8-6(7)2-1-5-10-8;/h1-2,5,7H,3-4,9H2;1H
Standard InChI Key OTBHYKHIMPUOSY-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1N)C=CC=N2.Cl

Introduction

Structural and Nomenclature Considerations

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride, denotes a bicyclic structure where:

  • A pyridine ring (six-membered aromatic ring with one nitrogen atom) is fused to a cyclopentane ring (five-membered saturated hydrocarbon).

  • The 6,7-dihydro designation indicates partial saturation at the 6- and 7-positions of the cyclopentane ring.

  • The 5H prefix specifies the position of the bridgehead hydrogen, while the 5-amine group is attached to the pyridine ring.

  • The hydrochloride salt enhances solubility and stability .

Comparative Structural Analysis

Feature6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine
Amine Position5 (pyridine ring)7 (cyclopentane ring)
Saturation6,7-dihydro6,7-dihydro
Common DerivativesHydrochloride saltsHydrochloride salts

Synthetic Methodologies

Hypothetical Pathway for 5-Amine Synthesis

  • Knoevenagel Condensation: Cyclopentanone reacts with aromatic aldehydes to form diarylidene intermediates.

  • Amine Introduction: Selective amination at the 5-position via Buchwald–Hartwig coupling or reductive amination.

  • Salt Formation: Treatment with HCl yields the hydrochloride derivative .

Physicochemical Properties

Spectral Characterization (Hypothesized)

  • IR Spectroscopy: Expected peaks include:

    • ν(C≡N)\nu(\text{C≡N}): 2200–2219 cm1^{-1} .

    • ν(N-H)\nu(\text{N-H}): 3300–3500 cm1^{-1} (amine stretch).

  • NMR Data:

    • 1H NMR^1\text{H NMR}: Protons on the cyclopentane ring (δ 2.7–3.1 ppm), pyridine aromatic protons (δ 7.3–7.6 ppm) .

    • 13C NMR^{13}\text{C NMR}: Cyclopentane carbons (δ 27–29 ppm), pyridine carbons (δ 125–142 ppm) .

Challenges and Research Gaps

Synthetic Accessibility

  • Position-selective amination at the 5-position remains unexplored.

  • Competitive reactions may favor 7-amine formation due to steric and electronic factors .

Biological Screening

No peer-reviewed studies explicitly address the 5-amine derivative’s bioactivity, necessitating targeted assays.

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